Field: Medicinal Chemistry
Application: Oxazolidinones are versatile scaffolds in medicinal chemistry.
Methods: The specific methods of application or experimental procedures vary depending on the specific therapeutic area and the nature of the disease being treated.
Field: Microbiology
Application: Oxazolidine compounds have been found to inhibit the MsrA pump, increasing the potency of erythromycin.
Results: Compound 2 (5-ethyl-5-methyl-oxazolidine-2-one) was found to inhibit the MsrA pump.
Field: Agriculture
Application: Methyl benzoate has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests
Methods: The studies involved testing methyl benzoate’s control efficacy on various pests, measuring contact and fumigant toxicity, as well as repellent activity
Results: Methyl benzoate has been found to have several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant
Field: Biochemistry
Results: Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry.
Field: Organic Chemistry
Application: Oxazolidinones play a significant role in the fields of organic synthesis and drug development.
(4S)-4-(Benzoyloxymethyl)oxazolidin-2-one is a chiral organic molecule containing an oxazolidinone ring. The (4S) designation indicates the stereochemistry at the carbon atom numbered 4 in the ring. A benzoyloxymethyl group (CH2-O-C6H5=O) is attached at the 4th position as well.
The key feature of the molecule is the five-membered oxazolidinone ring, which consists of one oxygen atom, three carbon atoms, and one nitrogen atom. The nitrogen atom is bonded to a hydrogen atom and the chiral carbon (C4). The carbonyl group (C=O) is attached to the C2 of the ring. The benzoyloxymethyl group is linked to C4 through a methylene bridge (CH2).
The presence of the chiral center suggests potential applications in asymmetric synthesis, where the molecule could act as a chiral auxiliary to control the stereochemistry of reaction products [].